molecular formula C26H24N4O2 B1574427 TAS3681

TAS3681

Numéro de catalogue: B1574427
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

Applications De Recherche Scientifique

Androgen Receptor Antagonist and Prostate Cancer Treatment

TAS3681 is primarily researched for its role in prostate cancer treatment, particularly in cases resistant to current therapies. It functions as a novel type of androgen receptor (AR) antagonist and exhibits AR downregulating activity. This makes it effective against metastatic castration-resistant prostate cancer and AR-targeted therapy resistance. Studies have demonstrated its activity against several AR mutations and its effectiveness in AR-v7 positive xenograft models. Further research has delved into its effects on cell-based AR overexpression/stabilization models, indicating its potential as a targeted therapy for aberrant AR-driven prostate cancer (Seki et al., 2018).

Role in Circumventing Resistance to Current AR-Targeted Therapies

This compound's unique properties allow it to potentially overcome resistance to existing AR-targeted therapies, a significant challenge in treating castration-resistant prostate cancer (CRPC). It suppresses growth in AR-positive prostate cancer cells without affecting AR-negative cells, suggesting its action is dependent on AR for efficacy. Its ability to reduce expression of both full-length and splice variant ARs in prostate cancer cells highlights its promise as a new therapeutic strategy in treating CRPC (Minamiguchi et al., 2014).

Implications in AR-Driven Tumor Resistance

Research also focuses on this compound's impact on aberrant AR signaling driving tumor resistance to AR-targeted therapies. Its ability to down-regulate full-length and splice variant ARs is significant, considering the acquired resistance seen in patients after treatments like enzalutamide and abiraterone. By targeting ligand-independent AR activation and AR overexpression, this compound presents a novel approach to managing CRPC progression (Kajiwara et al., 2017).

Propriétés

Formule moléculaire

C26H24N4O2

SMILES

Unknown

Apparence

Solid powder

Synonymes

TAS3681;  TAS-3681;  TAS 3681.; Unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.